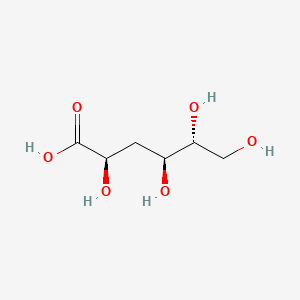
(2R,4S,5R)-2,4,5,6-tetrahydroxyhexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(2R,4S,5R)-2,4,5,6-tetrahydroxyhexanoic acid is a derivative of D-gluconic acid, characterized by the absence of a hydroxyl group at the third carbon position. This compound plays a significant role in various metabolic pathways and is an intermediate in the degradation of glucose and other sugars in certain microorganisms .
準備方法
Synthetic Routes and Reaction Conditions: (2R,4S,5R)-2,4,5,6-tetrahydroxyhexanoic acid can be synthesized through enzymatic and chemical methods. One common enzymatic method involves the use of gluconate dehydratase, which catalyzes the dehydration of D-gluconate to produce 3-deoxy-D-gluconic acid . This method is advantageous due to its high specificity and mild reaction conditions.
Industrial Production Methods: Industrial production of 3-deoxy-D-gluconic acid often employs biocatalytic processes due to their efficiency and sustainability. The gluconate dehydratase enzyme from Thermoproteus tenax is frequently used, as it can be easily overproduced in Escherichia coli and purified through simple precipitation steps . This method is scalable and suitable for large-scale production.
化学反応の分析
Types of Reactions: (2R,4S,5R)-2,4,5,6-tetrahydroxyhexanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction typically involves oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include 3-deoxy-D-gluconate derivatives, which can be further utilized in various biochemical pathways .
科学的研究の応用
(2R,4S,5R)-2,4,5,6-tetrahydroxyhexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is involved in metabolic studies and enzyme kinetics.
Industry: this compound is used in the production of biodegradable polymers and other environmentally friendly materials
作用機序
The mechanism of action of 3-deoxy-D-gluconic acid involves its role as an intermediate in metabolic pathways. It is converted to pyruvate and D-glyceraldehyde-3-phosphate through the action of specific enzymes, which then enter the tricarboxylic acid cycle and glycolytic pathway, respectively . This conversion is crucial for energy production and cellular metabolism.
類似化合物との比較
- 2-Dehydro-3-deoxy-D-gluconic acid
- 2-Keto-3-deoxy-D-gluconic acid
- 3-Deoxy-D-erythro-2-hexulosonic acid
Comparison: (2R,4S,5R)-2,4,5,6-tetrahydroxyhexanoic acid is unique due to its specific role in certain metabolic pathways and its structural characteristics. Unlike its similar compounds, it lacks a hydroxyl group at the third carbon position, which influences its reactivity and interactions with enzymes. This uniqueness makes it a valuable compound for various biochemical and industrial applications .
生物活性
(2R,4S,5R)-2,4,5,6-tetrahydroxyhexanoic acid is a polyhydroxy fatty acid with potential biological activities that have garnered attention in various fields of biomedical research. This compound is characterized by its multiple hydroxyl groups, which influence its biochemical interactions and pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C6H12O6
- IUPAC Name : this compound
- CAS Number : 498-00-0
1. Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress in cells. In vitro studies have shown that this compound can scavenge reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.
2. Anti-inflammatory Effects
This compound has been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in various cell types. For instance, in a study involving macrophages stimulated with lipopolysaccharides (LPS), this compound significantly reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its potential use in managing inflammatory diseases .
3. Neuroprotective Effects
There is emerging evidence that this compound may offer neuroprotection against neurodegenerative conditions. In animal models of Alzheimer’s disease, administration of this compound led to improved cognitive function and reduced amyloid plaque formation . The mechanism appears to involve modulation of neuroinflammatory pathways and enhancement of synaptic plasticity.
The biological effects of this compound can be attributed to its ability to interact with various cellular signaling pathways:
- Antioxidant Mechanism : The hydroxyl groups in the structure facilitate electron donation to free radicals.
- Inflammatory Pathway Modulation : The compound may inhibit nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activation.
- Neuroprotective Pathways : It may enhance brain-derived neurotrophic factor (BDNF) signaling.
Case Study 1: Antioxidant Activity
In a controlled laboratory setting, researchers evaluated the antioxidant capacity of this compound using the DPPH radical scavenging assay. The results indicated a significant reduction in DPPH radical concentration upon treatment with the compound compared to control groups .
Case Study 2: Anti-inflammatory Response
A study involving human peripheral blood mononuclear cells (PBMCs) demonstrated that treatment with this compound resulted in a marked decrease in IL-1β and IL-6 secretion after stimulation with LPS. This suggests its potential as an adjunct therapy for inflammatory disorders.
Data Table: Summary of Biological Activities
特性
CAS番号 |
498-43-1 |
|---|---|
分子式 |
C6H12O6 |
分子量 |
180.16 g/mol |
IUPAC名 |
2,4,5,6-tetrahydroxyhexanoic acid |
InChI |
InChI=1S/C6H12O6/c7-2-5(10)3(8)1-4(9)6(11)12/h3-5,7-10H,1-2H2,(H,11,12) |
InChIキー |
YGMNHEPVTNXLLS-UHFFFAOYSA-N |
SMILES |
C(C(C(CO)O)O)C(C(=O)O)O |
正規SMILES |
C(C(C(CO)O)O)C(C(=O)O)O |
Key on ui other cas no. |
1518-59-8 18521-63-6 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















